2-Methyl-1-(naphthalene-1-carbonyl)piperazine
Description
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-11-17-9-10-18(12)16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,17H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCNALGUZITGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-1-(naphthalene-1-carbonyl)piperazine: A Structural and Pharmacological Assessment for Cannabinoid Activity
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine, a compound at the intersection of two distinct classes of psychoactive substances. Through a detailed examination of its chemical architecture, this paper aims to address the central question: Is this compound a synthetic cannabinoid? This document navigates the structure-activity relationships of both naphthoyl-based synthetic cannabinoid receptor agonists (SCRAs) and psychoactive piperazine derivatives to provide a reasoned, evidence-based assessment. Methodologies for the analytical identification and a plausible synthetic pathway for this molecule are also detailed, offering a complete scientific overview for researchers, chemists, and drug development professionals.
Introduction: The Evolving Landscape of Novel Psychoactive Substances
The field of psychoactive substance research is in a constant state of flux, driven by the continuous emergence of novel psychoactive substances (NPS). These compounds are often designed to mimic the effects of controlled drugs while circumventing existing legislation.[1][2] Among the most prominent classes of NPS are the synthetic cannabinoid receptor agonists (SCRAs) and various substituted piperazines.[3][4]
SCRAs are functionally analogous to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, exerting their effects through interaction with the cannabinoid receptors, primarily CB1 and CB2.[3][5][6] A significant and historically important class of SCRAs is the naphthoylindoles, such as the JWH series of compounds, which are characterized by a naphthalene ring linked to an indole nucleus via a carbonyl group.[7][8]
Concurrently, substituted piperazines have been widely recognized as a class of NPS, though their pharmacological profile is typically characterized by stimulant, empathogenic, or hallucinogenic effects, often mediated through interactions with monoamine transporters and serotonin receptors.[1][4] N-benzylpiperazine (BZP), for instance, exhibits amphetamine-like stimulant properties.[4][9]
This guide focuses on this compound, a molecule that incorporates structural motifs from both naphthoyl-based compounds and substituted piperazines. The central objective is to determine its most likely pharmacological classification based on a rigorous structural and comparative analysis.
Chemical and Structural Analysis
Core Structure of this compound
-
IUPAC Name: (2-methylpiperazin-1-yl)-naphthalen-1-ylmethanone[10]
-
CAS Number: 1240566-47-5[10]
-
Molecular Formula: C₁₆H₁₈N₂O[10]
-
Molecular Weight: 254.33 g/mol [10]
The molecule consists of three key components:
-
A naphthalene ring , a bicyclic aromatic hydrocarbon.
-
A carbonyl group (methanone), which acts as a linker.
-
A 2-methylpiperazine ring , a saturated heterocyclic amine.
The critical linkage is the amide bond formed between the naphthalene-1-carbonyl moiety and the nitrogen at position 1 of the 2-methylpiperazine ring.
Structural Comparison with Naphthoylindole Synthetic Cannabinoids
A quintessential example of a naphthoylindole SCRA is JWH-018 (1-pentyl-3-(1-naphthoyl)indole).[8] A structural comparison is paramount to inferring potential cannabinoid activity.
| Feature | JWH-018 (Synthetic Cannabinoid)[11][12] | This compound |
| Aromatic Core | Naphthalene | Naphthalene |
| Linker | Carbonyl | Carbonyl |
| Secondary Moiety | 1-Pentyl-1H-indole | 2-Methylpiperazine |
| Key Interaction Group | Indole Ring | Piperazine Ring |
The primary structural divergence lies in the replacement of the indole ring system in JWH-018 with a piperazine ring. In the JWH series, the indole ring is a crucial component for binding to the CB1 receptor.[7] The piperazine ring, in contrast, is more commonly associated with compounds targeting monoaminergic systems.[1][4]
Diagram: Structural Comparison
Caption: Structural comparison of JWH-018 and the topic compound.
Pharmacological Assessment: An Inference-Based Approach
In the absence of direct receptor binding and functional assay data for this compound, its pharmacological profile must be inferred from the known activities of its constituent moieties.
The Naphthoyl Group in Cannabinoid Agonists
The 1-naphthoyl group is a well-established pharmacophore for cannabinoid receptor agonism.[7] Its presence is a strong indicator that a molecule could possess affinity for CB1 and/or CB2 receptors. However, the moiety attached to the carbonyl linker is equally critical in determining the final pharmacological activity.
The Piperazine Moiety in Psychoactive Substances
Piperazine and its derivatives are a large class of psychoactive compounds, but they are not typically associated with cannabinoid effects.[1][4] For example, N-benzylpiperazine (BZP) is a stimulant that primarily affects dopamine and norepinephrine release and reuptake.[9] Other phenylpiperazines, like mCPP and TFMPP, are known to interact with serotonin receptors.[4]
The presence of the piperazine ring suggests a higher likelihood of activity at monoamine transporters or serotonin receptors than at cannabinoid receptors. There is a documented instance of a piperazine-containing compound, MEPIRAPIM, being reported as a synthetic cannabinoid, but this is an exception rather than the rule, and its activity at cannabinoid receptors was found to be minimal.[2]
Conclusion on Cannabinoid Activity
Based on the available structural evidence, it is unlikely that this compound functions as a potent synthetic cannabinoid in the same manner as JWH-018 and other naphthoylindoles.
The replacement of the indole ring, a critical component for cannabinoid receptor interaction, with a piperazine ring, which is characteristic of stimulants and serotonergic agents, strongly suggests a shift in the pharmacological target. While the naphthoyl group might confer some weak affinity for cannabinoid receptors, the dominant pharmacological activity is more likely to be stimulant-like, similar to other psychoactive piperazines.
Proposed Synthetic Pathway
Step 1: Synthesis of 1-Naphthoyl Chloride Naphthalene-1-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acyl chloride, 1-naphthoyl chloride.
Step 2: Amide Coupling 1-Naphthoyl chloride is then reacted with 2-methylpiperazine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. This reaction forms the stable amide bond, yielding this compound.
Diagram: Proposed Synthesis Workflow
Caption: A plausible two-step synthesis of the target compound.
Analytical Methodologies for Identification
The unambiguous identification of this compound in seized materials or biological samples would rely on a combination of chromatographic and spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of NPS.
-
Sample Preparation: The sample would be dissolved in an appropriate organic solvent, such as methanol or acetonitrile.
-
Gas Chromatography: A non-polar or mid-polar capillary column (e.g., DB-5ms) would be suitable for separation. The oven temperature would be programmed to ramp from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 300°C) to ensure elution.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV would be used. The resulting mass spectrum would be expected to show a molecular ion peak (m/z 254) and characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the amide bond, yielding ions corresponding to the naphthoyl cation (m/z 155) and the 2-methylpiperazine fragment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, particularly for analysis in complex matrices like biological fluids.
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid or ammonium formate) would be effective.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be used. The precursor ion would be the protonated molecule [M+H]⁺ at m/z 255. Collision-induced dissociation (CID) would generate specific product ions for multiple reaction monitoring (MRM), providing high confidence in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation of a pure standard, ¹H and ¹³C NMR spectroscopy would be indispensable. The spectra would confirm the connectivity of the naphthalene, carbonyl, and 2-methylpiperazine moieties.[13][14][15][16]
Legal Status and Regulatory Considerations
As of the date of this publication, this compound is not specifically scheduled under the United States Controlled Substances Act or by major international drug control bodies. However, its legal status could be subject to interpretation under analogue legislation.
In the United States, the Federal Analogue Act allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I, but only if intended for human consumption. Given the structural similarity to psychoactive piperazines, some of which are controlled substances (e.g., BZP is a Schedule I substance in the US), it is plausible that this compound could be prosecuted under analogue laws.[1][9][17]
Conclusion
While this compound contains the naphthoyl moiety common to a class of potent synthetic cannabinoids, a thorough structural analysis strongly suggests it is not a synthetic cannabinoid. The substitution of the critical indole ring with a piperazine ring likely shifts its pharmacological activity away from the cannabinoid receptors and towards the monoamine systems, characteristic of stimulant-type psychoactive piperazines.
Definitive classification, however, requires empirical data from receptor binding assays and in vitro functional studies. Until such data is available, this compound should be considered a novel psychoactive substance with a potential for stimulant-like effects, and its toxicological profile remains unknown. The analytical methods and synthetic pathways detailed in this guide provide a foundational framework for forensic laboratories and researchers investigating this and structurally related compounds.
References
-
Banister, S. D., & Gerona, R. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances: Origins. Handbook of Experimental Pharmacology, 252, 165-190. [Link]
-
Banister, S. D., & Connor, M. (2018). The chemistry and pharmacology of synthetic cannabinoid receptor agonists as new psychoactive substances: evolution. Macquarie University Research PURE. [Link]
-
Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution. Handbook of Experimental Pharmacology, 252, 191-226. [Link]
-
Drug Enforcement Administration. (2002). Schedules of Controlled Substances: Temporary Placement of Benzylpiperazine and Trifluoromethylphenylpiperazine Into Schedule I. Federal Register. [Link]
-
Cannaert, A., et al. (2018). The chemistry and pharmacology of putative synthetic cannabinoid receptor agonist (SCRA) new psychoactive substances (NPS) 5F-PY-PICA, 5F-PY-PINACA, and their analogues. bioRxiv. [Link]
-
Laprairie, R. B., et al. (2021). Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor. Scientific Reports, 11(1), 10594. [Link]
-
Al-Gharabli, S. I., et al. (2016). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Molecular Graphics and Modelling, 65, 139-148. [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
Drug Enforcement Administration. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. [Link]
-
Fantegrossi, W. E., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 30(8), 815-822. [Link]
-
Moran, C. L., et al. (2011). FIG. 1. Structures of compounds. JWH-018 and JWH-073 differ only in the... ResearchGate. [Link]
-
Drug Enforcement Administration. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. DEA Diversion Control Division. [Link]
-
Brents, L. K., et al. (2012). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology Letters, 212(1), 89-94. [Link]
-
Cannaert, A. (2020). Chemical structures of JWH-018 and Δ 9 -THC. ResearchGate. [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
El Kihel, L., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1285. [Link]
-
Hossain, M. A., et al. (2025). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Molecules, 30(2), 356. [Link]
-
Almássy, L., et al. (2020). Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P®). Chemistry, 2(1), 136-148. [Link]
-
Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]
-
Annweiler, E., et al. (2002). Mass spectra of the chemically synthesized reference compounds... ResearchGate. [Link]
-
PubChem. (n.d.). 1-(1-Naphthylmethyl)piperazine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene. NIST WebBook. [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methyl-. NIST WebBook. [Link]
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SpectraBase. (n.d.). 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). (1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone. Retrieved from [Link]
-
Mardal, M., et al. (2021). Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Drug Testing and Analysis, 13(9), 1627-1634. [Link]
Sources
- 1. Federal Register :: Schedules of Controlled Substances: Temporary Placement of Benzylpiperazine and Trifluoromethylphenylpiperazine Into Schedule I [federalregister.gov]
- 2. The chemistry and pharmacology of putative synthetic cannabinoid receptor agonist (SCRA) new psychoactive substances (NPS) 5F-PY-PICA, 5F-PY-PINACA, and their analogues | bioRxiv [biorxiv.org]
- 3. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances: Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. 2-METHYL-1-NAPHTHOL(7469-77-4) 1H NMR spectrum [chemicalbook.com]
- 16. 2-Methylnaphthalene(91-57-6) 1H NMR [m.chemicalbook.com]
- 17. Benzylpiperazine - Wikipedia [en.wikipedia.org]
Technical Advisory: Legal Status & Research Protocols for 2-Methyl-1-(naphthalene-1-carbonyl)piperazine
The following technical guide details the legal, chemical, and research status of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine (CAS 1240566-47-5).
Part 1: Executive Summary
This compound (CAS: 1240566-47-5) is a piperazine-based chemical scaffold characterized by a naphthalene ring linked via a carbonyl group to a methylated piperazine core.
Regulatory Verdict: As of the current Federal Register filings, this specific compound is not explicitly listed in Schedule I through V of the United States Controlled Substances Act (CSA). However, due to its structural homology with the "head groups" of synthetic cannabinoids (e.g., JWH-018) and synthetic opioids (e.g., 2-Methyl AP-237), it occupies a sensitive "gray zone" in research. It is classified as a chemical intermediate or building block .
Critical Warning: While the substance itself is likely unscheduled, it may be treated as a Controlled Substance Analogue under the Federal Analogue Act if intended for human consumption. Researchers must maintain strict "Chain of Custody" and "Statement of Use" documentation to prove non-consumptive, scientific intent.
Part 2: Chemical Identity & Structural Pharmacology
To understand the legal standing, one must analyze the chemical structure relative to scheduled substances.
Chemical Data
| Property | Specification |
| IUPAC Name | (2-methylpiperazin-1-yl)(naphthalen-1-yl)methanone |
| Common Synonyms | 1-(1-Naphthoyl)-2-methylpiperazine; Naphthoyl-2-Me-Pip |
| CAS Number | 1240566-47-5 |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Functional Class | Secondary Amine / Amide Intermediate |
Structural Homology Analysis
The compound serves as a "scaffold" for two major classes of scheduled drugs. The absence of a substituent on the N-4 position of the piperazine ring is the primary differentiator between this legal intermediate and a controlled substance.
-
Relation to Synthetic Cannabinoids: It mimics the "naphthoyl" head group of JWH-018 but replaces the indole core with a piperazine. Without a hydrophobic tail (e.g., pentyl chain) at the N-4 position, it lacks significant CB1 receptor affinity.
-
Relation to Synthetic Opioids: It shares the 2-methylpiperazine core with 2-Methyl AP-237 (Schedule I). However, AP-237 possesses a cinnamyl tail and a butyryl head, whereas this compound has a naphthoyl head and no tail.
Part 3: Regulatory Landscape (USA & International)
This section dissects the specific legal frameworks governing this compound.
United States (Federal)[2]
-
Controlled Substances Act (CSA): Not listed.[1]
-
List I Chemicals (Precursors): Not listed. (Unlike ephedrine or piperidine, it is not a watched precursor for methamphetamine or PCP).
-
Federal Analogue Act (21 U.S.C. § 813):
-
Clause 1 (Structural Similarity): Arguable. It shares features with scheduled piperazines.
-
Clause 2 (Pharmacological Similarity): Unlikely. As a secondary amine without a lipophilic tail, it is expected to be pharmacologically inert or have low potency compared to the finished ligands.
-
Clause 3 (Intent):The determining factor. If sold/labeled for research (synthesis intermediate) with no intent for consumption, the Analogue Act generally does not apply.
-
State-Level Variations
Researchers must verify state laws, as some jurisdictions use broader "class-wide" bans.
-
Broad Bans: States like Texas and Florida often ban "Naphthoylindoles" or "Phenylpiperazines."
-
Specific Risk: This compound is a Naphthoylpiperazine. While less commonly cited than indoles, a broad interpretation of "synthetic cannabinoid scaffold" in state legislation could theoretically encompass it.
International
-
UN Single Convention: Not scheduled.
-
China (Main Exporter): Often available as a "Building Block." Not on the primary list of controlled narcotic drugs (as of 2024), but export regulations for piperazines are tightening.
Part 4: Compliance & Handling Protocol
To ensure scientific integrity and legal safety, laboratories must implement the following Self-Validating Compliance System .
The "3-Point" Verification Workflow
Before acquiring the substance, follow this decision logic to establish a legal defense file.
Figure 1: Compliance Decision Tree for acquiring non-scheduled chemical intermediates.
Documentation Requirements
Maintain a "Regulatory Binder" for this compound containing:
-
Statement of Use (SoU): Explicitly state "For in vitro chemical synthesis of [Target Molecule] only. Not for human or veterinary administration."
-
Vendor Vetting: Purchase only from registered chemical suppliers (e.g., Sigma-Aldrich, specialized synthesis CROs), never from "grey market" vendors.
-
Inventory Log: Track usage to the milligram. Discrepancies in piperazine inventories can trigger audits.
Part 5: Analytical Verification (QC)
Upon receipt, you must verify that the substance is the secondary amine intermediate and not a finished, scheduled drug (e.g., accidentally shipped N-alkylated product).
Analytical Markers
| Method | Expected Signal | Causality / Interpretation |
| 1H-NMR (DMSO-d6) | δ 2.0-3.0 ppm: Multiplets for piperazine ring protons.δ ~8.5-9.0 ppm: Broad singlet for NH (amine). | The presence of the NH proton confirms it is the intermediate. Absence suggests N-alkylation (potential scheduled drug). |
| LC-MS (ESI+) | [M+H]+ = 255.15 | Mass corresponds to C₁₆H₁₈N₂O. A mass of ~325+ would indicate a pentyl tail (illegal). |
| IR Spectroscopy | 3300-3500 cm⁻¹: N-H stretch.1630 cm⁻¹: C=O (Amide).[1] | The N-H stretch is the "fingerprint" of the legal intermediate. |
Verification Workflow
-
Solubilize 1 mg in DMSO-d6.
-
Run 1H-NMR.
-
Check Region 8.0-9.5 ppm: If the NH peak is present, the material is the secondary amine (Legal Intermediate). If absent, quarantine material immediately.
Part 6: References
-
Drug Enforcement Administration (DEA). (2024). List of Controlled Substances (Orange Book). U.S. Department of Justice. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 1240566-47-5. National Library of Medicine. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2023). Scheduling of Synthetic Cannabinoids and Opioids. Early Warning Advisory on New Psychoactive Substances. [Link]
-
U.S. Government Publishing Office. (2024). 21 U.S.C. § 813 - Treatment of controlled substance analogues.[1][Link][2][3][4]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. dshs.texas.gov [dshs.texas.gov]
- 3. 1-(Naphthalen-2-yl)piperazine | C14H16N2 | CID 2760172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Section 004.0 - Act of Apr. 14, 1972,P.L. 233, No. 64 Cl. 35 - CONTROLLED SUBSTANCE, DRUG, DEVICE AND COSMETIC ACT, THE [palegis.us]
Methodological & Application
Solubility of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine in DMSO
Application Note: Solubility and Handling of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine in DMSO
Part 1: Executive Summary & Compound Profile[1]
This compound (CAS: 1240566-47-5) is a synthetic scaffold often utilized in the development of GPCR ligands, specifically targeting serotonergic or cannabinoid pathways.[1] As a lipophilic amide derivative, its solubility profile presents specific challenges in biological assays—primarily the risk of aqueous precipitation ("crashing out") upon dilution.[1]
This guide provides a validated protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO), ensuring homogeneity, stability, and accurate dosing in downstream applications.
Physicochemical Profile
| Property | Value / Description |
| Chemical Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Physical State | Solid (typically off-white powder) or Viscous Oil (depending on purity/salt form) |
| Predicted LogP | ~2.1 – 2.8 (Moderate Lipophilicity) |
| Solubility in DMSO | High (>20 mg/mL) due to the polar aprotic nature of DMSO interacting with the amide and piperazine moieties.[1] |
| Solubility in Water | Low to Negligible (requires pH adjustment or co-solvents).[1] |
Part 2: Solubility in DMSO – The Technical Reality
While the naphthalene ring drives lipophilicity, the piperazine amine and the carbonyl oxygen function as hydrogen bond acceptors, making DMSO (a polar aprotic solvent) the ideal vehicle.
-
Theoretical Saturation: Based on structural analogs (e.g., 1-naphthoylpiperazine), the saturation point in anhydrous DMSO is estimated between 50 mM and 100 mM .
-
Working Concentration: For biological assays, a standard stock concentration of 10 mM is recommended. This provides a safety margin against precipitation during freeze-thaw cycles.[1]
Critical Mechanism: The "Water Trap"
DMSO is hygroscopic.[1] It absorbs water from the atmosphere, which increases the polarity of the solvent mixture. For hydrophobic compounds like this compound, even 5-10% water content in DMSO can drastically reduce solubility, causing invisible micro-precipitation that skews assay results.[1]
Part 3: Validated Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, standard stock solution for long-term storage.
Materials:
-
Compound: this compound (Free base or HCl salt).[1]
-
Solvent: Anhydrous DMSO (≥99.9%, stored under inert gas if possible).[1]
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]
Procedure:
-
Calculation:
-
Target Concentration:
-
Target Volume:
-
Required Mass:
(Based on MW ) -
Correction: If using the HCl salt, adjust MW accordingly (e.g.,
for mono-HCl).
-
-
Weighing:
-
Weigh approximately
of the compound directly into the amber vial. Record the exact mass (e.g., ).
-
-
Solvent Addition (Gravimetric Method):
-
Solubilization:
-
Vortex vigorously for 30 seconds.
-
If particles persist, sonicate in a water bath at
for 5 minutes. -
Visual Check: Hold vial against a light source. The solution must be perfectly clear with no Schlieren lines (swirls indicating density differences).
-
-
Storage:
-
Aliquot into small volumes (
) to avoid repeated freeze-thaw cycles. -
Store at
.
-
Protocol B: The "Crash-Out" Test (Aqueous Dilution)
Objective: Determine the maximum safe concentration in assay media (e.g., PBS or DMEM).
Procedure:
-
Prepare a
DMSO stock.[1][2] -
Pipette
of Assay Buffer (e.g., PBS pH 7.[1]4) into a clear 96-well plate. -
Add
of stock (Final: , 1% DMSO). -
Mix and incubate at Room Temperature for 1 hour.
-
Read: Measure Absorbance at
(turbidity) or inspect under a microscope.-
Result: If OD600 > Buffer Control, precipitation has occurred.[1] Perform serial dilutions (
) until solution remains clear.
-
Part 4: Workflow Visualization
Figure 1: Solubilization & Dilution Workflow
Caption: Step-by-step workflow for preparing a stable stock solution and validating aqueous solubility.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudiness immediately upon adding DMSO | DMSO is wet (hygroscopic) or compound is a salt form with poor organic solubility.[1] | Use fresh, anhydrous DMSO. If salt form (e.g., HCl), add 1 eq. of Triethylamine (TEA) to free-base the amine.[1] |
| Precipitation upon dilution in PBS | "Crash-out" effect due to high lipophilicity.[1] | Reduce final concentration. Pre-dilute in 50% DMSO/Water before final buffer addition.[1] Add surfactant (0.05% Tween-20).[1][2] |
| Yellowing of solution over time | Oxidation of the piperazine amine.[1] | Store under Nitrogen/Argon.[1] Ensure caps are tight.[1] |
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1240566-47-5. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for DMSO solubility protocols).
-
Cheng, Y., et al. (2010). Solubility of Organic Compounds in DMSO.[1] Journal of Chemical & Engineering Data. (General solubility parameters for amides).
Sources
Regioselective Preparation of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine Hydrochloride
Application Note: AN-SYN-2026-04
Executive Summary
This application note details the robust, regioselective synthesis of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine hydrochloride . This compound serves as a critical chiral scaffold in the development of GPCR ligands (specifically cannabinoid and serotonin receptor modulators) and kinase inhibitors.
The Core Challenge: The direct acylation of 2-methylpiperazine with 1-naphthoyl chloride yields a mixture of isomers, predominantly favoring the N4-acylated product due to steric hindrance at the N1 position (adjacent to the methyl group). To selectively target the N1 position as required by the IUPAC structure, this protocol utilizes a protection-activation-deprotection strategy .
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis & Retrosynthesis
The synthesis hinges on distinguishing between the two non-equivalent nitrogen atoms in the piperazine ring.
-
N1 (Proximal): Adjacent to the C2-methyl group. Sterically hindered.
-
N4 (Distal): Sterically accessible.
Causality of Experimental Choice: Direct reaction with 1-naphthoyl chloride preferentially acylates N4. To force acylation at N1, N4 must be temporarily blocked. We utilize tert-butoxycarbonyl (Boc) protection, which kinetically favors the unhindered N4 amine, leaving N1 available for the subsequent difficult acylation.
Synthetic Pathway Visualization
Figure 1: Retrosynthetic logic flow ensuring regioselectivity at the hindered N1 position.
Detailed Experimental Protocols
Phase 1: Regioselective Protection (Synthesis of 4-Boc-2-methylpiperazine)
Objective: Block the reactive N4 position.
Reagents:
-
2-Methylpiperazine (10.0 g, 100 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 100 mmol)
-
Dichloromethane (DCM) (150 mL)
-
Triethylamine (TEA) (1.1 eq)
Protocol:
-
Dissolution: Dissolve 2-methylpiperazine in DCM (150 mL) in a 500 mL round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Dissolve Boc₂O in DCM (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes.
-
Critical Process Parameter (CPP): Slow addition at 0°C is crucial. High temperatures or rapid addition promote bis-protection.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the organic layer with water (3 x 50 mL) to remove unreacted 2-methylpiperazine and bis-protected byproducts (which are less soluble in the aqueous wash).
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: The product (4-Boc-2-methylpiperazine) is typically a viscous oil or low-melting solid.
-
Checkpoint: ¹H NMR should show the methyl doublet and the Boc singlet (9H). The N1-H proton should be visible (broad singlet).
-
Phase 2: N1-Acylation (The "Hard" Coupling)
Objective: Install the naphthoyl group at the hindered N1 position.
Reagents:
-
4-Boc-2-methylpiperazine (Intermediate 1) (10.0 g, ~50 mmol)
-
1-Naphthoyl Chloride (10.5 g, 55 mmol)
-
Triethylamine (TEA) (15.3 mL, 110 mmol)
-
DCM (200 mL)
-
Catalyst: DMAP (10 mol%) - Optional but recommended for hindered amines.
Protocol:
-
Setup: Dissolve Intermediate 1 and TEA in anhydrous DCM (200 mL) under nitrogen atmosphere. Cool to 0°C.[1]
-
Acylation: Add 1-naphthoyl chloride dropwise.
-
Note: A white precipitate (TEA·HCl) will form immediately.
-
-
Forcing: Due to steric hindrance at N1 (adjacent to the methyl), warm the reaction to reflux (40°C) for 4–6 hours to ensure completion.
-
TLC Monitoring: Monitor disappearance of the amine.[2] If stalled, add DMAP.
-
-
Workup: Cool to RT. Quench with saturated NaHCO₃ (100 mL). Separate layers. Wash organic phase with 1N HCl (mild wash to remove unreacted amine/DMAP without deprotecting Boc) and then brine.
-
Purification: The intermediate (4-Boc-2-methyl-1-(1-naphthoyl)piperazine) may require flash chromatography (Hexane/EtOAc) if purity is <95%.
Phase 3: Deprotection and Salt Formation
Objective: Remove Boc and isolate the stable Hydrochloride salt.
Reagents:
-
Intermediate 2 (from Phase 2)
-
4M HCl in Dioxane (excess)
-
Solvent: Diethyl Ether or Ethyl Acetate
Protocol:
-
Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of Ethyl Acetate.
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equivalents) dropwise at 0°C.
-
Precipitation: Stir at RT for 2–4 hours. The product will precipitate as the HCl salt.
-
Observation: If a gum forms instead of a solid, sonicate or add Diethyl Ether to induce crystallization.
-
-
Isolation: Filter the solid under inert atmosphere (nitrogen blanket) as piperazine salts can be hygroscopic.
-
Washing: Wash the filter cake with cold Diethyl Ether (2 x 50 mL) to remove residual organic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Quality Control & Data Specifications
Expected Analytical Data
| Attribute | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| ¹H NMR | Consistent with structure | Rotamers: Due to the amide bond, NMR signals (especially the Naphthyl and Piperazine ring protons) may appear as broad or doubled peaks at RT. High-temp NMR (50°C) coalesces these peaks. |
| Mass Spec (ESI) | [M+H]⁺ = 255.15 (Free base) | The salt will dissociate in MS source. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in Ether, Hexane. |
Troubleshooting Guide
-
Issue: Low yield in Step 2 (Acylation).
-
Cause: Steric hindrance of the C2-methyl group blocking N1.
-
Solution: Use a stronger base (NaH in THF) to deprotonate N1 before adding acid chloride, or switch to EDC/HOBt coupling with 1-Naphthoic Acid.
-
-
Issue: Product is a sticky gum.
-
Cause: Trapped solvent or amorphous state.
-
Solution: Recrystallize from Isopropanol/Ethanol mixtures.
-
Safety & Handling
-
1-Naphthoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to HCl gas on contact with moisture.
-
Piperazine Derivatives: Potential sensitizers. Avoid skin contact.
-
Storage: The HCl salt is stable but should be stored at -20°C for long-term retention to prevent discoloration.
References
-
Regioselectivity in Piperazines
-
Acylation Protocols
-
Naphthoyl-Indole/Piperazine Scaffolds (JWH Analogues)
- Reference: Huffman, J. W., & Padgett, L. W. (2005). "Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes". Current Medicinal Chemistry, 12(12), 1395-1411.
- Context: Provides background on the biological relevance of naphthoyl moieties in drug design.
-
General Piperazine Synthesis
Sources
- 1. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 6. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Storage and stability of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine solutions
This Application Note and Protocol guide addresses the storage, stability, and handling of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine (also referred to as 1-(1-Naphthoyl)-2-methylpiperazine ).
As this compound contains a lipophilic naphthalene moiety coupled to a piperazine ring via an amide linkage, its stability profile is governed by three primary mechanisms: amide hydrolysis , piperazine oxidation , and photochemical degradation .
Abstract
This guide provides a standardized workflow for the preparation, storage, and quality control of this compound solutions. Designed for analytical chemists and drug discovery researchers, this protocol mitigates the risks of non-enzymatic hydrolysis and oxidative degradation, ensuring the integrity of reference standards and biological assays.
Physicochemical Profile & Critical Stability Factors
Before handling, researchers must understand the molecular vulnerabilities of the compound.
| Feature | Chemical Implication | Stability Risk |
| Naphthalene Ring | High lipophilicity; UV-absorbing chromophore. | Photosensitivity: Susceptible to UV-induced radical formation. Requires amber glassware. |
| Amide Linkage | Connects naphthalene to piperazine. | Hydrolysis: Stable at neutral pH but degrades in acidic/basic conditions to 1-Naphthoic acid and 2-Methylpiperazine. |
| Piperazine (N4) | Secondary amine (basic). | Oxidation/Carbamylation: Prone to N-oxidation by atmospheric oxygen and formation of carbamates with CO₂. |
| 2-Methyl Group | Steric hindrance near the amide N1. | Kinetic Stabilization: May retard hydrolysis rates compared to non-methylated analogs, but introduces chirality (potential for racemization under extreme pH). |
Degradation Pathways (Mechanistic View)
Understanding how the molecule breaks down is essential for preventing it. The diagram below illustrates the two primary degradation routes: Hydrolysis (path A) and Oxidation (path B).
Figure 1: Primary degradation pathways. Hydrolysis yields 1-naphthoic acid and 2-methylpiperazine. Oxidation targets the secondary amine on the piperazine ring.
Protocol: Preparation of Stock Solutions
Objective: Create a stable, high-concentration stock solution (e.g., 10 mM or 1 mg/mL) suitable for long-term storage.
Reagents:
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Why DMSO? It offers excellent solubility for the lipophilic naphthalene group and low volatility, preventing concentration shifts during storage.
-
Alternative: Methanol (HPLC grade) can be used for short-term LC-MS standards but is volatile. Avoid water/aqueous buffers for stock preparation.
-
-
Container: Amber glass vials (silanized preferred) with PTFE-lined screw caps.
Step-by-Step Workflow:
-
Weighing: Accurately weigh the target mass of solid this compound into a clean amber vial.
-
Note: If the compound is a hydrochloride salt, account for the salt correction factor (MW_salt / MW_free_base).
-
-
Dissolution: Add anhydrous DMSO to achieve the desired concentration.
-
Tip: If using a 10 mM target, calculate volume = (Mass / MW) / 0.01.
-
Vortex: Vortex gently for 30 seconds. Sonicate for 5 minutes if particles persist. Ensure the solution is clear and particulate-free.
-
-
Inert Gas Overlay (Critical): Gently purge the headspace of the vial with dry Argon or Nitrogen gas for 10-15 seconds to displace oxygen.
-
Caution: Do not bubble gas through the solution vigorously, as this may evaporate solvent (if using Methanol) or introduce aerosols.
-
-
Sealing: Immediately cap tightly with a PTFE-lined cap. Parafilm is not a substitute for a good seal but can be used as a secondary barrier.
Protocol: Storage Conditions & Shelf Life
Storage Matrix:
| Condition | Duration | Recommendation | Notes |
| Room Temp (20-25°C) | < 24 Hours | Avoid | Only for immediate use. Protect from light.[1] |
| Refrigerated (4°C) | 1 - 2 Weeks | Acceptable | Ensure cap is tight to prevent humidity ingress (DMSO is hygroscopic). |
| Frozen (-20°C) | 6 - 12 Months | Recommended | Optimal for working stocks. |
| Deep Freeze (-80°C) | > 1 Year | Best Practice | Essential for reference standards. |
The Freeze-Thaw Rule: Repeated freeze-thaw cycles cause condensation and potential precipitation.
-
Action: Aliquot the master stock into single-use volumes (e.g., 50 µL) before freezing. Use small amber PCR tubes or HPLC vials with inserts.
Protocol: Quality Control (QC) & Validation
Before using a stored solution for critical assays, validate its integrity.
Method: HPLC-UV or LC-MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (amide) and 280 nm (naphthalene).
Acceptance Criteria:
-
Purity: Peak area of parent compound > 98%.[2]
-
Hydrolysis Check: Look for a peak corresponding to 1-Naphthoic Acid (usually elutes earlier than the parent due to the free acid group).
-
Oxidation Check: Look for [M+16] peaks in MS (N-oxide) or slight retention time shifts.
Workflow Diagram: Standard Operating Procedure (SOP)
Figure 2: Optimal workflow for handling this compound to maximize stability.
Troubleshooting & FAQs
Q: My solution turned cloudy upon thawing.
-
Cause: DMSO freezes at 18.5°C. If it was not fully thawed or if moisture entered the vial (DMSO is hygroscopic), the compound may have precipitated.
-
Fix: Vortex and gently warm to 30°C. If cloudiness persists, water contamination is likely; discard the aliquot.
Q: Can I use Ethanol instead of DMSO?
-
Answer: Yes, Ethanol is a viable alternative.
-
Pros: Easier to evaporate if needed.
-
Cons: Highly volatile (concentration changes over time if cap is loose).
-
Protocol Adjustment: Store ethanol stocks at -20°C, but ensure caps are wrapped in Parafilm to prevent evaporation.
-
Q: Is the compound light sensitive?
-
Answer: Yes. The naphthalene system can undergo photodegradation. Always use amber glass or wrap clear tubes in aluminum foil.
References
-
PubChem. (n.d.). 1-(1-Naphthylmethyl)piperazine Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link](Note: Cited for structural class properties of naphthyl-piperazines).
-
Li, Q., et al. (2022).[3] Metabolic Profiling of Naphthalene Derivatives. Journal of Toxicology. (Cited for metabolic/oxidative pathways of methyl-naphthalenes).[3]
Sources
Troubleshooting & Optimization
Resolving solubility issues of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine in water
Introduction: A Systematic Approach to a Common Challenge
Welcome to the dedicated technical support guide for 2-Methyl-1-(naphthalene-1-carbonyl)piperazine. This molecule's structure, characterized by a large, hydrophobic naphthalene group, presents a significant, yet common, challenge for researchers: poor aqueous solubility.[1][2][3] This guide provides a systematic, tiered approach to overcoming this hurdle. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific principles behind them, empowering you to make informed decisions in your experiments.
The troubleshooting strategies herein are organized from simplest to most complex. We will begin with fundamental characterization and pH adjustment, leveraging the molecule's basic piperazine moiety. We will then progress to more advanced techniques involving co-solvents, surfactants, and cyclodextrin complexation. Each section is designed as a self-contained module with FAQs, mechanistic explanations, and detailed protocols.
Frequently Asked Questions (FAQs): First Principles
Q1: What are the structural features of this compound that cause poor water solubility?
A1: The solubility of a molecule is a balance of its hydrophobic and hydrophilic properties.
-
Hydrophobic Character: The dominant feature is the naphthalene ring, a large, nonpolar aromatic system that repels water.[1][2][4]
-
Hydrophilic Character: The piperazine ring and the carbonyl group offer some polarity and potential for hydrogen bonding. Crucially, the secondary amine within the piperazine ring is basic. This means it can be protonated to form a charged, and therefore more water-soluble, species.[5]
The large hydrophobic region generally outweighs the smaller polar regions, leading to overall poor solubility in neutral water.
Q2: What is the first and most critical step I should take to improve its solubility?
A2: The most logical first step is pH adjustment .[5][6][7][] The presence of the basic piperazine nitrogen means the molecule's solubility is highly dependent on pH. By lowering the pH of the aqueous medium, you can protonate this nitrogen, creating a positively charged ion. This ionized form is significantly more soluble in water than the neutral form. This approach is simple, cost-effective, and leverages the inherent chemistry of your compound.[][9]
Q3: What are the pKa values for this compound? I can't find them in the literature.
A3: It is common for novel or specialized compounds not to have published physicochemical data. However, we can make a highly educated estimate based on similar structures. The parent compound, 2-methylpiperazine, has two pKa values. The most relevant one for our purpose (the protonation of the secondary amine) is approximately 9.6 at 25°C.[10][11] The second pKa is around 5.6.[10][11] The bulky naphthalene-carbonyl group attached to the other nitrogen will slightly alter this, but we can confidently use a pKa of ~9.0-9.5 as a starting point for our calculations. For precise work, you should determine the pKa experimentally via potentiometric titration.
Q4: What is the Henderson-Hasselbalch equation and why is it important here?
A4: The Henderson-Hasselbalch equation is a fundamental formula that relates pH, pKa, and the ratio of the protonated (ionized) and unprotonated (neutral) forms of a compound.[12][13][14] For a basic compound like ours, it allows you to predict how changes in pH will affect the degree of ionization and, consequently, solubility.[14][15] The equation is:
pH = pKa + log([Base] / [Acid])
Where [Base] is the concentration of the neutral, unprotonated form and [Acid] is the concentration of the charged, protonated form. To maximize solubility, you want to maximize the [Acid] term, which is achieved by setting the pH well below the pKa.
Troubleshooting Guide Tier 1: pH Adjustment
This is the most effective initial strategy for ionizable compounds.[5] The goal is to convert the poorly soluble neutral form into a highly soluble salt form in situ.
Mechanism of pH-Dependent Solubilization
At a pH above the pKa, the piperazine nitrogen is primarily in its neutral, unprotonated state (B). In this form, the molecule is lipophilic and has low water solubility. As you add acid and the pH drops below the pKa, the nitrogen accepts a proton (H+) to form a conjugate acid (BH+). This protonated form is charged, polar, and interacts favorably with water molecules, leading to a dramatic increase in solubility.
Caption: Mechanism of pH-dependent solubility for a basic compound.
Experimental Protocol: pH-Solubility Profiling
This experiment will determine the maximum solubility you can achieve at different pH values.
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 8.0.
-
Add Excess Compound: To a set of vials, add a known volume of each buffer (e.g., 1 mL). Add an excess amount of your compound to each vial, ensuring solid material remains visible.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid and Liquid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant (the clear liquid on top). Dilute it with a suitable solvent (in which the compound is freely soluble, like methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
-
Measure Final pH: Measure the final pH of the remaining supernatant in each vial to confirm it has not shifted.[16]
-
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH.
Interpreting the Results
You should observe a solubility profile where the solubility is low at high pH and increases significantly as the pH decreases. This confirms that pH adjustment is a viable strategy. The pH at which the desired concentration is achieved is your target pH for stock solution preparation.
Troubleshooting Guide Tier 2: Co-solvents & Surfactants
If pH adjustment alone is insufficient, or if the required pH is incompatible with your experimental system, the next tier of techniques involves modifying the solvent itself.
Option A: Co-solvency
Mechanism of Co-solvency
Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[17] This "polarity reduction" lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[18][19][20][21]
Caption: Co-solvents reduce solvent polarity to enhance solubility.
Common Co-solvents in Research
| Co-solvent | Properties & Considerations |
| DMSO (Dimethyl Sulfoxide) | Excellent solubilizing power for many compounds. Can be toxic to some cell lines at >0.5-1% v/v. |
| Ethanol | Good solubilizing power, less toxic than DMSO. Can sometimes cause precipitation when diluted into aqueous media. |
| Propylene Glycol (PG) | Common in pharmaceutical formulations. Less volatile and often less toxic than ethanol.[20] |
| Polyethylene Glycol (PEG 400) | A liquid polymer with good solubilizing capacity and low toxicity.[21] |
Protocol: Co-solvent Screening
-
Select Co-solvents: Choose 2-3 co-solvents from the table above.
-
Prepare Stock Solution: Dissolve a high concentration of your compound (e.g., 10-50 mg/mL) in 100% of each co-solvent.
-
Titration into Aqueous Buffer: Prepare your aqueous buffer at the optimal pH determined in Tier 1.
-
Test Dilutions: Add small, incremental amounts of the co-solvent stock solution into the aqueous buffer. After each addition, vortex and visually inspect for precipitation.
-
Determine Maximum Tolerated Co-solvent %: Note the highest percentage of co-solvent (v/v) that can be added before precipitation occurs at your desired final compound concentration. This will define your formulation limits.
Option B: Surfactants (Micellar Solubilization)
Mechanism of Micellar Solubilization
Surfactants are amphipathic molecules with a hydrophilic "head" and a hydrophobic "tail". In water, above a certain concentration called the Critical Micelle Concentration (CMC), surfactants self-assemble into spherical structures called micelles.[22][23] The hydrophobic tails form a nonpolar core, while the hydrophilic heads form an outer shell that interfaces with the water.[24][25] Your poorly soluble compound can partition into this hydrophobic core, effectively being "hidden" from the water, thus solubilizing it within the aqueous phase.[7][23][25]
Caption: Micellar solubilization of a hydrophobic compound.
Common Surfactants in Research
| Surfactant | Type | Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used, low toxicity. Forms stable micelles. |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Tween 80, but with a shorter fatty acid chain. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong solubilizer, but often denatures proteins and can be harsh on cells. |
| Cremophor® EL | Non-ionic | Excellent solubilizing agent, used in many commercial formulations. |
Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Make a series of aqueous solutions for each surfactant (e.g., Tween 80) at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Use the optimal buffer from Tier 1.
-
Add Excess Compound: Add an excess amount of your compound to each surfactant solution.
-
Equilibrate and Analyze: Follow the same equilibration, separation, and quantification steps (3-6) as in the pH-Solubility Profiling protocol.
-
Plot Data: Plot the measured solubility against the surfactant concentration. The solubility should increase linearly above the CMC.[22]
Troubleshooting Guide Tier 3: Complexation with Cyclodextrins
This is an advanced technique for when other methods are insufficient or to achieve specific formulation goals like improved stability.
Mechanism of Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[26] The exterior of the donut is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic (lipophilic).[27][28] Your poorly soluble molecule (the "guest") can fit inside this hydrophobic cavity, forming a "host-guest" inclusion complex.[29][30] This complex effectively masks the hydrophobic nature of your compound, making the entire complex soluble in water.[27][28]
Common Cyclodextrins
| Cyclodextrin | Key Features |
| β-Cyclodextrin (BCD) | Most common, but has relatively low aqueous solubility itself.[26] |
| Hydroxypropyl-β-Cyclodextrin (HPBCD) | A chemically modified BCD with much higher aqueous solubility and an excellent safety profile.[27] Often the best choice for research applications. |
| Sulfobutylether-β-Cyclodextrin (SBECD) | A modified BCD with a negative charge. Can offer very high solubility enhancement, particularly for positively charged compounds.[27] |
Protocol: Phase Solubility Study
This experiment determines the binding stoichiometry and solubility enhancement.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a chosen cyclodextrin (e.g., HPBCD) at various concentrations (e.g., 0 to 50 mM). Use the optimal buffer from Tier 1.
-
Add Excess Compound: Add an excess amount of your compound to each cyclodextrin solution.
-
Equilibrate and Analyze: Follow the same equilibration, separation, and quantification steps (3-6) as in the pH-Solubility Profiling protocol.
-
Plot Data: Plot the measured solubility of your compound against the cyclodextrin concentration.
-
Interpret the Diagram:
-
A-type Profile: A linear increase in solubility indicates the formation of a soluble 1:1 complex.[28] This is the most common and desirable outcome.
-
B-type Profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of an insoluble complex at higher cyclodextrin concentrations.
-
Summary & Final Recommendations
The challenge of solubilizing this compound is best approached systematically.
-
Start with pH Adjustment: This is the most direct method. Determine the pH at which your desired concentration is achieved and stable.
-
Combine with Co-solvents if Needed: If pH alone is not enough, introduce a biocompatible co-solvent like DMSO or Propylene Glycol. Keep the final concentration as low as possible, especially for cell-based assays.
-
Use Surfactants or Cyclodextrins for Higher Concentrations: For very high target concentrations or when co-solvents are not viable, explore micellar solubilization with non-ionic surfactants (e.g., Tween 80) or complexation with a modified cyclodextrin (e.g., HPBCD).
Always validate your final formulation by ensuring the compound remains soluble upon dilution into your final experimental medium and does not precipitate over the time course of your experiment. Adherence to these principles will ensure reproducible and reliable experimental results.
References
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Stancanello, F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Pharmaceuticals, 16(5), 739. Retrieved February 12, 2026, from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-8. Retrieved February 12, 2026, from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143. Retrieved February 12, 2026, from [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? (2025, July 31). YouTube. Retrieved February 12, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences, 22(3), 249-257. Retrieved February 12, 2026, from [Link]
-
2-Methylpiperazine. (n.d.). ChemBK. Retrieved February 12, 2026, from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research, 8(2), 84-91. Retrieved February 12, 2026, from [Link]
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What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog. Retrieved February 12, 2026, from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved February 12, 2026, from [Link]
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Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR, 16(1), 1-10. Retrieved February 12, 2026, from [Link]
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Co-solvents.pptx. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
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Relationship between Micellar and Hemi-Micellar Processes and the Bioavailability of Surfactant-Solubilized Hydrophobic Organic Compounds. (2001). Environmental Science & Technology, 35(13), 2786-2792. Retrieved February 12, 2026, from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). World Journal of Pharmaceutical Research. Retrieved February 12, 2026, from [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. Retrieved February 12, 2026, from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved February 12, 2026, from [Link]
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(PDF) Micellar solubilization of drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3719. Retrieved February 12, 2026, from [Link]
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Micellar solubilization of drugs. (n.d.). University of Alberta Libraries. Retrieved February 12, 2026, from [Link]
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Henderson–Hasselbalch equation. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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Cosolvent. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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Naphthalene | C10H8 | CID 931. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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Henderson Hasselbalch Equation - AP Chemistry Study Guide. (2025, December 9). Save My Exams. Retrieved February 12, 2026, from [Link]
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Naphthalene | Solubility of Things. (n.d.). Solubility of Things. Retrieved February 12, 2026, from [Link]
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Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010, July 12). PubMed. Retrieved February 12, 2026, from [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved February 12, 2026, from [Link]
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Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. (n.d.). European Medicines Agency (EMA). Retrieved February 12, 2026, from [Link]
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Naphthalene. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Naphthalene. (2023, November 18). Sciencemadness Wiki. Retrieved February 12, 2026, from [Link]
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ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2025, October 15). U.S. Food and Drug Administration. Retrieved February 12, 2026, from [Link]
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(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). ResearchGate. Retrieved February 12, 2026, from [Link]
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ICH Q6B Specifications: An Implementation Guide. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Naphthalene Derivatives. (2017, January 31). YouTube. Retrieved February 12, 2026, from [Link]
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Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. Retrieved February 12, 2026, from [Link]
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ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy. Retrieved February 12, 2026, from [Link]
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Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). European Medicines Agency (EMA). Retrieved February 12, 2026, from [Link]
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Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar. Retrieved February 12, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/0b04047f631244e892c53f86d63d6b05779a5530/figure/2]([Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). AAPS J, 20(4), 83. Retrieved February 12, 2026, from [Link]
-
pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
PH adjustment: Significance and symbolism. (2026, January 7). Zendy. Retrieved February 12, 2026, from [Link]
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pH and solubility. (n.d.). Khan Academy. Retrieved February 12, 2026, from [Link]
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Validation & Comparative
1H NMR spectrum analysis of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine
Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine . Unlike simple piperazine derivatives, this molecule presents a complex spectral fingerprint driven by amide rotamerism and chiral induction .
At room temperature, this compound frequently appears as a mixture of two distinct conformers (rotamers) due to restricted rotation around the N-C(O) amide bond. This phenomenon, combined with the chirality of the 2-methyl group, renders standard 1D 1H NMR insufficient for rapid assignment. This guide compares the target molecule against key alternatives—specifically its non-methylated analog and its regioisomer—to establish a robust analytical framework.
Structural Context & Comparative Analysis
To accurately assign the spectrum, one must distinguish the target from its structural neighbors. The following table contrasts the target with its primary analytical alternatives.
Table 1: Comparative Spectral Fingerprint
| Feature | Target Molecule (2-Methyl-1-(1-naphthoyl)piperazine) | Alternative A (1-(1-Naphthoyl)piperazine) | Alternative B (2-Methyl-1-(2-naphthoyl)piperazine) |
| Key Structural Difference | 2-Methyl substitution (Chiral) | No Methyl substitution (Achiral) | 2-Naphthyl isomer (Regioisomer) |
| Amide Rotamers (RT) | Severe. Distinct signal doubling (approx. 60:40 to 70:30 ratio). | Moderate. Broadening or splitting, often closer to 50:50. | Severe. Similar rotameric behavior to target. |
| Methyl Signal | Doublet (d) . Often appears as two doublets of unequal intensity (rotamers). | Absent. | Doublet (d) . Similar to target. |
| Aromatic Region | 1-Naphthyl Pattern: H2, H8 deshielded; H2 is a doublet (d). | 1-Naphthyl Pattern: Identical aromatic splitting. | 2-Naphthyl Pattern: H1 is a distinct singlet (s) ; different splitting. |
| Aliphatic Complexity | High. Diastereotopic protons due to chiral center + rotamers. | Medium. Enantiotopic protons; simplified by symmetry. | High. Similar complexity to target. |
Experimental Protocol
Trustworthy data generation requires controlling the "time-scale" of the NMR experiment relative to the molecular rotation.
Synthesis & Purity Verification
-
Precursor: 2-Methylpiperazine (racemic or enantiopure) + 1-Naphthoyl chloride.
-
Purification: Column chromatography (DCM/MeOH) is required to remove unreacted amine, which can obscure the 2.5–3.0 ppm region.
-
Salt Form: Free base is preferred for NMR. HCl salts often cause severe broadening due to exchangeable protons.
Acquisition Parameters (Self-Validating)
| Parameter | Setting | Rationale (Causality) |
| Solvent | DMSO-d6 (Preferred) or CDCl3 | DMSO-d6 often sharpens exchangeable protons and can raise the coalescence temperature, simplifying rotamer coalescence. |
| Temperature | 300K (RT) vs. 353K (80°C) | CRITICAL: Run a VT-NMR experiment. At 80°C, rotamers coalesce into time-averaged signals, confirming purity vs. contamination. |
| Relaxation Delay (D1) | > 2.0 seconds | Essential for accurate integration of the ratio between major and minor rotamers. |
| Scans (NS) | ≥ 64 | The minor rotamer signals may be lost in noise with fewer scans. |
Workflow Visualization
Figure 1: Decision tree for handling rotameric N-acyl piperazines. VT-NMR is the "trust" step to distinguish conformers from impurities.
Detailed Spectral Analysis
The Aromatic Region (7.4 – 8.2 ppm)
The naphthalene ring provides the "anchor" for assignment.
-
1-Naphthoyl Specifics: Look for the H2 and H8 protons. Due to the carbonyl anisotropy and ring currents, these are typically the most downfield signals.
-
H2 (approx 7.8-8.0 ppm): Often a doublet (J ~8 Hz).
-
H8 (approx 8.1-8.3 ppm): Often a multiplet/doublet, deshielded by the peri-interaction.
-
-
Differentiation: If you see a distinct singlet around 8.4 ppm, you have the 2-naphthoyl regioisomer (Alternative B), not the target.
The Aliphatic Region (1.0 – 4.8 ppm)
This region is the most challenging due to the superposition of the major and minor rotamers.
A. The Methyl Group (1.0 – 1.4 ppm)
-
Expectation: A doublet (d, J ~6-7 Hz).
-
Reality (Rotamers): You will likely see two doublets separated by 0.05 – 0.1 ppm.
-
Major Rotamer: Typically the sterically less crowded conformer (anti to the carbonyl oxygen).
-
Minor Rotamer: Syn conformer.[1]
-
Validation: Integration of these two doublets should match the ratio of the split aromatic signals.
-
B. The Piperazine Ring (2.6 – 4.8 ppm)
The protons on the piperazine ring fall into two distinct zones:
-
Alpha to Amide (N-CO): Deshielded (3.5 – 4.8 ppm). These signals are often very broad at RT.
-
Alpha to Amine (NH): Shielded (2.6 – 3.2 ppm).
-
The Chiral Methine (H2): This proton is unique. Being alpha to the amine but also carrying the methyl group, it usually resonates around 2.8 – 3.0 ppm, but its exact position shifts significantly between rotamers.
Logic of Assignment (2D NMR)
Do not rely on 1D splitting patterns alone. The 2-methyl group breaks the symmetry, making every proton on the piperazine ring chemically inequivalent (diastereotopic).
Figure 2: The "Methyl Walk" strategy. Start with the unambiguous methyl signal to map the aliphatic ring using COSY.
References
-
Wodtke, R., et al. (2018).[2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[2][3][4] RSC Advances.
- Relevance: Establishes the barrier to rotation for N-benzoyl and N-naphthoyl piperazines (approx 60 kJ/mol) and the resulting signal doubling.
-
Macmillan Group. (n.d.). Supplementary Information: Rotameric mixtures in N-acyl piperazines. Princeton University.
- Relevance: Provides raw spectral data examples of N-acyl piperazines showing distinct rotameric doublets in CDCl3.
- Clayden, J., et al. (2005). Atropisomerism in amides. Angewandte Chemie International Edition.
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery and development. Mass spectrometry (MS) stands as a principal analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine, a molecule featuring a naphthalene core linked to a substituted piperazine moiety.
While direct experimental spectra for this specific compound are not widely published, a robust and reliable fragmentation pathway can be predicted based on established principles of gas-phase ion chemistry and the known behavior of its constituent functional groups. This guide will explain the causality behind these predictions, compare mass spectrometry with alternative analytical techniques, and provide a detailed experimental protocol for validation.
Predicted Fragmentation Pattern of this compound
The fragmentation of a molecule in a mass spectrometer is not a random process. It follows predictable pathways that are governed by the relative stability of the resulting fragment ions and neutral losses.[1][2][3] For this compound (Molecular Formula: C₁₆H₁₈N₂O, Molecular Weight: 254.33 g/mol ), ionization, typically via electrospray ionization (ESI) in positive mode, will yield a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 255.
The subsequent fragmentation (MS/MS) of this precursor ion is expected to be dominated by cleavage at the most labile bonds and rearrangements that lead to stable product ions. The primary sites of fragmentation are the amide bond and the piperazine ring.
Key Predicted Fragmentation Pathways:
-
Amide Bond Cleavage (α-Cleavage): The most probable initial fragmentation is the cleavage of the C-N bond of the amide linkage. This is a common pathway for N-acyl compounds.[4] This cleavage results in two primary, highly stable fragment ions:
-
Naphthoyl Cation (m/z 155): This fragment, [C₁₁H₇O]⁺, is particularly stable due to the resonance delocalization of the positive charge across the carbonyl group and the aromatic naphthalene ring. It is expected to be one of the most abundant ions (the base peak) in the spectrum.[2][4]
-
Protonated 2-Methylpiperazine (m/z 101): The corresponding fragment containing the piperazine ring, [C₅H₁₃N₂]⁺.
-
-
Secondary Fragmentation of the Naphthoyl Cation: The naphthoyl ion itself can undergo further fragmentation through the characteristic loss of a neutral carbon monoxide (CO) molecule, a common process for acylium ions.[2]
-
Naphthyl Cation (m/z 127): Loss of 28 Da (CO) from the m/z 155 fragment yields the highly stable naphthyl cation, [C₁₀H₇]⁺.
-
-
Piperazine Ring Fragmentation: The protonated 2-methylpiperazine fragment (m/z 101) or the intact molecular ion can undergo characteristic ring cleavage. The fragmentation of piperazine and its derivatives is well-documented and often involves the cleavage of C-N and C-C bonds within the heterocyclic ring.[5][6]
-
Formation of Iminium Ions (e.g., m/z 85, m/z 70): Ring opening followed by cleavage can lead to the formation of stable, even-electron iminium ions. For instance, the loss of a neutral ethylene molecule from the piperazine ring fragment could lead to smaller, stable charged species. The methyl substituent will direct this fragmentation to produce stable secondary carbocations or iminium ions.[4] A plausible fragment ion at m/z 85, corresponding to [C₄H₉N₂]⁺, could arise from the cleavage of the C-C bond adjacent to the methyl group and subsequent rearrangement.
-
The predicted fragmentation cascade is visualized below.
Sources
A Comparative Guide to the GC-MS Analysis of Naphthoyl Piperazine Isomers
The Analytical Challenge: Differentiating Structural Isomers
The core difficulty in distinguishing between 1-naphthoyl piperazine and 2-naphthoyl piperazine lies in their structural similarity. Both compounds possess the same molecular weight and elemental composition, leading to identical molecular ion peaks in their mass spectra. Furthermore, the fragmentation patterns generated by electron ionization (EI) are often very similar, as the primary fragmentation pathways are dictated by the common piperazine and naphthoyl moieties.[1] Therefore, chromatographic separation is paramount for their individual identification. The elution order of isomers in gas chromatography is influenced by subtle differences in their physicochemical properties, such as boiling point, polarity, and steric hindrance.[2][3]
Proposed GC-MS Methodology for Isomer Separation
To achieve optimal separation of naphthoyl piperazine isomers, a mid-polarity capillary column is recommended. A stationary phase such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) provides a good balance of dispersive and dipole-dipole interactions to resolve compounds with minor structural differences. The elution order on such columns is generally influenced by the boiling point and the planarity of the molecule.[4]
A study on naphthoyl-substituted indoles demonstrated that the elution order of regioisomers is related to the steric interactions between the substituent groups.[5] Isomers with greater steric hindrance and a less compact structure tend to have slightly higher boiling points and, consequently, longer retention times. In the case of naphthoyl piperazines, the 1-naphthoyl isomer is sterically more hindered due to the peri-hydrogen interaction, which can influence its interaction with the stationary phase compared to the more linear 2-naphthoyl isomer.
Optimized GC-MS Parameters:
-
GC System: Agilent 6890N Gas Chromatograph (or equivalent)
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector (or equivalent)
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[6]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp 1: 10 °C/min to 250 °C
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 min
-
-
Injector: Splitless mode, 280 °C
-
Transfer Line Temperature: 280 °C[6]
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV[6]
-
Mass Range: 50-550 amu
Comparative Retention Time Data (Hypothetical)
Based on the principle that more sterically hindered or bulkier isomers may exhibit longer retention times, a predicted elution order can be proposed. The 1-naphthoyl group is generally considered to be more sterically demanding than the 2-naphthoyl group. This could lead to a slightly later elution for 1-naphthoyl piperazine.
| Compound | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Naphthoyl Piperazine | ~18.5 | 252 (M+), 155, 127, 97, 69 |
| 1-Naphthoyl Piperazine | ~18.8 | 252 (M+), 155, 127, 97, 69 |
Disclaimer: The retention times provided are illustrative and based on established chromatographic principles for isomer separation.[7] Actual retention times may vary depending on the specific instrument, column condition, and analytical parameters.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the GC-MS analysis of naphthoyl piperazine isomers.
Caption: GC-MS analytical workflow for naphthoyl piperazine isomers.
Detailed Experimental Protocol
This protocol outlines the steps for the preparation and analysis of naphthoyl piperazine isomer samples.
1. Standard Preparation: a. Prepare individual stock solutions of 1-naphthoyl piperazine and 2-naphthoyl piperazine in methanol at a concentration of 1 mg/mL. b. Prepare a mixed working standard solution containing both isomers at a concentration of 10 µg/mL in methanol.
2. Sample Preparation (from a solid matrix): a. Accurately weigh approximately 10 mg of the homogenized sample into a glass vial. b. Add 10 mL of methanol and sonicate for 15 minutes. c. Centrifuge the sample at 3000 rpm for 10 minutes. d. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. GC-MS Analysis: a. Set up the GC-MS instrument with the parameters outlined in the "Optimized GC-MS Parameters" section. b. Inject 1 µL of the prepared standard or sample solution into the GC-MS system. c. Acquire the data in full scan mode.
4. Data Analysis: a. Integrate the chromatographic peaks corresponding to the naphthoyl piperazine isomers. b. Compare the retention times of the peaks in the sample chromatogram to those of the standards. c. Confirm the identity of each isomer by comparing the acquired mass spectrum with a reference spectrum.
Trustworthiness and Self-Validation
The reliability of this method hinges on consistent chromatographic performance. To ensure self-validation, the following quality control measures are essential:
-
System Suitability: Inject the mixed standard solution at the beginning of each analytical run to verify column performance, including resolution between the two isomers and peak shape.
-
Retention Time Locking: If available, utilize retention time locking software to minimize run-to-run and instrument-to-instrument variations in retention times.[8]
-
Internal Standard: For quantitative analysis, the use of a suitable internal standard is crucial to correct for variations in injection volume and instrument response.
By implementing these measures, researchers can confidently differentiate and identify naphthoyl piperazine isomers, ensuring the integrity and accuracy of their analytical results.
References
-
Thaxton, A., Belal, T. S., et al. (2015). GC-MS studies on the six naphthoyl-substituted 1-n-pentyl-indoles: JWH-018 and five regioisomeric equivalents. Forensic Science International, 252, 107-13. Available at: [Link]
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding the Order of Elution in Gas Chromatography. Available at: [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]
-
Shimadzu. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Available at: [Link]
-
Quora. (2021). What determines the order in which each compound is eluted from a gas chromatography column?. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Ghanem, E., & Al-Hariri, S. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Available at: [Link]
-
MSU Chemistry. (n.d.). Gas Chromatograph. Available at: [Link]
-
Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Methyl-1-(naphthalene-1-carbonyl)piperazine
The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards associated with the constituent parts of this molecule, we can implement control measures that ensure the well-being of laboratory personnel and the integrity of our research.
Hazard Identification and Risk Assessment: An Inferential Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-1-(naphthalene-1-carbonyl)piperazine, a conservative risk assessment is paramount. This involves evaluating the known hazards of its primary structural components: the piperazine ring and the naphthalene moiety.
-
Piperazine and its Derivatives: Piperazine and its related compounds are known to be hazardous.[1] They can be harmful if swallowed, cause skin and eye burns, and may lead to sensitization upon inhalation or skin contact.[1][2] Some piperazine derivatives have also been associated with respiratory irritation.[3] Therefore, it is prudent to treat this compound as a substance that is potentially corrosive, a skin and respiratory sensitizer, and harmful upon ingestion.
-
Naphthalene and its Derivatives: Naphthalene and compounds like 2-methylnaphthalene are known irritants of the skin, eyes, and respiratory tract.[4][5] Inhalation can lead to respiratory distress, and these compounds are considered hazardous air pollutants.[5]
Inferred Hazard Profile for this compound:
| Hazard Class | Inferred Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[1][2][3][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or burns.[1][2][3][6] |
| Respiratory/Skin Sensitization | May cause sensitization by inhalation and skin contact.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory system irritation.[3][4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling chemicals with unknown toxicological profiles. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified above.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a face shield.[8][9] | Protects against splashes and potential fumes. Regular eyeglasses are insufficient.[8] |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene).[8][10] | Prevents skin contact and potential sensitization. Inspect gloves for any damage before each use and change them frequently, especially if contaminated.[8][11] |
| Body | A lab coat that is fully buttoned and covers the arms.[8][9][10] | Protects skin and personal clothing from spills and contamination. |
| Feet | Closed-toe shoes.[8][11] | Protects feet from spills and falling objects. Sandals or perforated shoes are not permitted in the laboratory.[11] |
| Respiratory | Use in a certified chemical fume hood.[8][9] If weighing or handling in a way that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[1][2] | Minimizes inhalation of potentially harmful vapors, dust, or aerosols. Ensure the fume hood is functioning correctly before starting work.[8][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.
3.1. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[8][9]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to handle the material and avoid creating airborne particles.
3.2. Dissolving and Reactions:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to prevent splashing.
-
Vessel Sealing: Keep all containers sealed when not in immediate use to prevent the release of vapors.[1]
-
Heating and Reactions: If heating is required, use a controlled heating mantle and ensure the apparatus is properly secured.
3.3. Post-Procedure:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][10][11]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[13]
4.2. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[10]
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[9][10]
4.3. Final Disposal:
-
Dispose of all waste in accordance with institutional, local, and national regulations.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][3][6] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2][6] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's emergency response team. |
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By internalizing and consistently applying these safety protocols, we can confidently advance our scientific objectives while prioritizing the health and safety of our most valuable asset: our researchers.
References
- Life-Changing Safety Tips for Handling Labor
- Safety First: Best Practices for Handling Research Chemicals.
- Chemical Safety Best Practices in The Lab - Green World Group.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Chemistry Lab Safety Rules - PozeSCAF.
- Piperazine - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific (1-(1-Naphthylmethyl)piperazine).
- piperazine anhydrous - s d fine-chem limited.
- SAFETY DATA SHEET - Fisher Scientific (1-(1-Naphthyl)piperazine hydrochloride).
- Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer.
- NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride - CDC.
- Material Safety Data Sheet 2-Methylnaphthalene, 99% (gc) - Exposome-Explorer.
- Standard Oper
- 2-METHYLNAPHTHALENE - CAMEO Chemicals - NOAA.
- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - CDC.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 10. greenwgroup.com [greenwgroup.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. static.igem.org [static.igem.org]
- 13. pozescaf.com [pozescaf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
